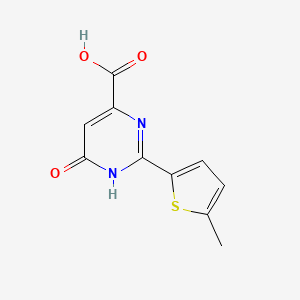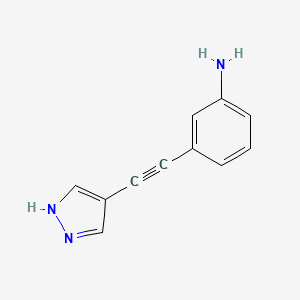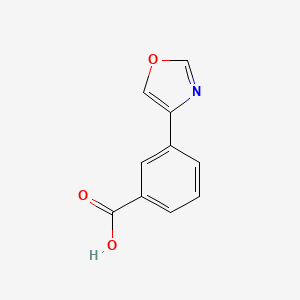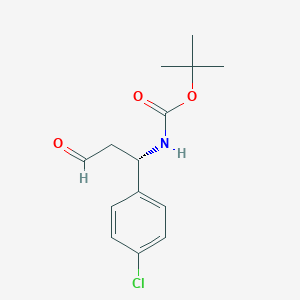
5-(1H-tetrazol-1-yl)-1-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol is an organic compound that features a naphthalene ring substituted with a tetrazole group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol typically involves the introduction of the tetrazole group onto a naphthalene derivative. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction is usually carried out in the presence of a catalyst such as zinc chloride or a similar Lewis acid, which facilitates the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making the process more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.
Major Products Formed
Oxidation: Naphthalenone derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing carboxylic acids due to its similar pKa.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-tetrazol-5-yl)naphthalen-1-ol: Similar structure but with a different position of the tetrazole ring.
5-(1H-1,2,4-triazol-1-yl)naphthalen-1-ol: Contains a triazole ring instead of a tetrazole ring.
5-(1H-1,2,3-triazol-1-yl)naphthalen-1-ol: Another triazole derivative with different electronic properties.
Uniqueness
5-(1H-1,2,3,4-tetrazol-1-yl)naphthalen-1-ol is unique due to the presence of the tetrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C11H8N4O |
|---|---|
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
5-(tetrazol-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8N4O/c16-11-6-2-3-8-9(11)4-1-5-10(8)15-7-12-13-14-15/h1-7,16H |
Clave InChI |
FYCYWZROLGBZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC=C2O)C(=C1)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-N-isopropyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13638741.png)




![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-2-hydroxy-3-morpholin-4-ylpropyl]phosphonate](/img/structure/B13638764.png)

![N-[(4S)-1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-(trifluoromethyl)benzamide](/img/structure/B13638773.png)


aminehydrochloride](/img/structure/B13638796.png)


![7-[[2-(2-Amino-4-thiazolyl)-2-methoxyimino-1-oxoethyl]amino]-8-oxo-3-[(5-thiadiazolylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13638825.png)
